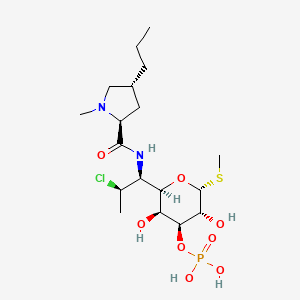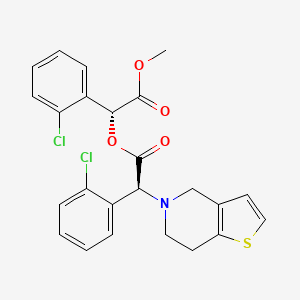
クリンダマイシンリン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin 3-Phosphate is a derivative of clindamycin and is active against aerobic gram-positive, anaerobic gram-positive, and gram-negative bacteria . It is used to treat bacterial infections and may be given to patients who have had an allergic reaction to penicillin . It is also used to treat acne .
Synthesis Analysis
Clindamycin phosphate is the prodrug of clindamycin with no antimicrobial activity in vitro but can be rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis .Molecular Structure Analysis
The molecular formula of Clindamycin 3-Phosphate is C18H34ClN2O8PS . It has a molecular weight of 505.0 g/mol . The structure of Clindamycin 3-Phosphate includes a 2D structure and a 3D conformer .Chemical Reactions Analysis
Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion is part of the drug’s chemical reactions.Physical And Chemical Properties Analysis
Clindamycin 3-Phosphate has a molecular weight of 505.0 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 10, and a Rotatable Bond Count of 9 . Its Exact Mass and Monoisotopic Mass are both 504.1462019 g/mol . Its Topological Polar Surface Area is 174 Ų .作用機序
Target of Action
Clindamycin 3-Phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. The drug’s interaction with this target disrupts protein synthesis, thereby inhibiting bacterial growth .
Mode of Action
Clindamycin 3-Phosphate works by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . The drug’s three-dimensional structure closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . Acting as a structural analog of these tRNA molecules, Clindamycin 3-Phosphate impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin 3-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the drug disrupts the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of Clindamycin 3-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition results in the disruption of bacterial growth, thereby exerting its antibacterial effects .
実験室実験の利点と制限
One advantage of using clindamycin 3-phosphate in lab experiments is its broad-spectrum activity against a wide range of bacterial species. It is also relatively easy to administer and has minimal toxicity. However, one limitation is that it may not be effective against all bacterial species, and resistance can develop over time.
将来の方向性
There are several future directions for research involving clindamycin 3-phosphate. One area of interest is the development of new formulations that can improve its efficacy and reduce the risk of resistance. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of clindamycin 3-phosphate to optimize its use in clinical settings.
合成法
The synthesis of clindamycin 3-phosphate involves the reaction of clindamycin with phosphoric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid. The resulting product is a water-soluble prodrug that can be administered orally or intravenously.
科学的研究の応用
皮膚科における用途
クリンダマイシンは、リンコマイシン系に属する非常に効果的な抗生物質です。 数十年間にわたり、皮膚科および医学において、さまざまな皮膚軟部組織感染症の治療に広く用いられてきました {svg_1}。 クリンダマイシンを含む固定配合の外用剤は、現在、標準的な治療法として、アクネ菌の増殖を抑制し、ニキビ病変の形成に伴う炎症を軽減します {svg_2}.
毛嚢炎および酒さ治療
毛嚢炎、酒さ、ブドウ球菌感染症、および多発性汗腺炎の特定の臨床症状は、クリンダマイシンにも反応を示し、治療選択肢としての適応性と多様性を示しています {svg_3}.
抗炎症作用
クリンダマイシンは、ニキビにおける炎症を改善する能力を中心とした抗炎症作用を有します {svg_4}.
他の抗生物質との比較
テトラサイクリン系抗生物質などの、類似した用途で用いられる抗生物質の皮膚科的適応症との比較も示します {svg_5}.
耐性傾向とメカニズム
本レビューでは、クリンダマイシンおよび抗生物質耐性の傾向とメカニズム、ならびに皮膚科におけるクリンダマイシンの継続的な標的化された使用を支持する現在の臨床的エビデンスについて論じています {svg_6}.
薬物担体アプリケーション
注射可能な血小板豊富血漿(PRF)は、薬物担体として、抗生物質(クリンダマイシンリン酸エステル)の抗菌感受性を高めます {svg_7}。 PRFをCLPの担体として使用することにより、CLPの構造変化が、より活性な形態のクリンダマイシンへと移行することが保証されました {svg_8}.
抗菌活性増強
PRFと組み合わせたCLPは、純粋なCLP溶液と比較して、S. aureusおよびS. epidermidisに対してより高い抗菌活性を示しました {svg_9}.
外用ゲル製剤
外用ゲル製剤中のクリンダマイシンリン酸エステル(親水性)、アダパレン(疎水性)、フェノキシエタノール、およびメチルパラベンを同時に定量するための新規の安定性指示RP-HPLC法が開発されました {svg_10}.
生化学分析
Biochemical Properties
Clindamycin 3-Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to form different hydrogen bonding networks among the host-host and host-solvent molecules in its crystal structures, resulting in different moisture stabilities .
Cellular Effects
Clindamycin 3-Phosphate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of Clindamycin 3-Phosphate involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This results in changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clindamycin 3-Phosphate change over time. It has been reported to form several solid-state forms, and the properties and transformations of these forms have been characterized by various methods .
Dosage Effects in Animal Models
The effects of Clindamycin 3-Phosphate vary with different dosages in animal models. For instance, lincosamides, including clindamycin, are contraindicated for use in horses, guinea pigs, hamsters, rabbits, chinchillas, and ruminants due to the risk of serious adverse reactions .
Metabolic Pathways
Clindamycin 3-Phosphate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin 3-Phosphate involves the conversion of Clindamycin to Clindamycin 3-Phosphate via phosphorylation reaction.", "Starting Materials": [ "Clindamycin", "Phosphoric acid", "Thionyl chloride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Clindamycin is dissolved in methanol and treated with thionyl chloride and triethylamine to form the corresponding acid chloride intermediate.", "The acid chloride intermediate is then treated with phosphoric acid to form Clindamycin 3-Phosphate diethyl ester.", "The diethyl ester is hydrolyzed using sodium hydroxide to form Clindamycin 3-Phosphate.", "The crude product is purified by precipitation with hydrochloric acid and recrystallization from water." ] } | |
CAS番号 |
28708-34-1 |
分子式 |
C18H34ClN2O8PS |
分子量 |
505.0 g/mol |
IUPAC名 |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
InChIキー |
ZMGZEXFHZBYORP-UHFFFAOYSA-N |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate |
製品の起源 |
United States |
Q & A
Q1: How does clindamycin 3-phosphate differ from clindamycin in terms of biological activity?
A1: Research indicates that clindamycin 3-phosphate exhibits significantly lower in vitro activity against clindamycin-sensitive organisms compared to clindamycin itself. [, ] This suggests that the addition of the phosphate group at the 3' position of clindamycin significantly alters its interaction with its bacterial target, likely affecting its ability to inhibit bacterial protein synthesis. Interestingly, treatment of clindamycin 3-phosphate with alkaline phosphatase restores its biological activity, confirming that the phosphate group is key to this change in activity. [, ]
Q2: What makes clindamycin 3-phosphate interesting from a metabolic standpoint?
A2: Clindamycin 3-phosphate is produced by the bacterium Streptomyces coelicolor Müller when exposed to clindamycin. [, ] This biotransformation process involves the phosphorylation of clindamycin, specifically at the 3' hydroxyl group. Researchers have identified that this reaction, carried out by S. coelicolor lysates, requires a ribonucleoside triphosphate and Mg2+ as cofactors. [] This suggests a specific enzymatic pathway is involved in this transformation, highlighting the bacterium's ability to modify and potentially inactivate clindamycin.
Q3: Have there been any studies comparing clindamycin 3-phosphate to other clindamycin phosphate esters?
A3: Yes, studies have compared clindamycin 3-phosphate to clindamycin 2-phosphate, the latter being clinically evaluated as an injectable form of clindamycin. [] In vitro enzymatic studies revealed significant differences in the hydrolysis kinetics between the two esters. Clindamycin 3-phosphate was hydrolyzed at a much slower rate and to a lesser extent than clindamycin 2-phosphate. Furthermore, in vivo studies in rats showed lower blood levels for clindamycin 3-phosphate compared to clindamycin 2-phosphate, potentially linked to the slower hydrolysis rate of the former. [] These findings highlight the impact of phosphate position on the pharmacokinetic properties of clindamycin phosphate esters.
Q4: Can clindamycin 3-phosphate be separated from other related compounds?
A4: Yes, researchers have successfully separated clindamycin 3-phosphate from other closely related compounds, including clindamycin 2-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. This separation was achieved using liquid chromatography on triethylaminoethyl cellulose with UV detection at 254 nm. [] This method allows for the specific quantification of clindamycin 3-phosphate, even though it has a low molar absorptivity at the detection wavelength.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)




![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)




